2-Fluorophenyl 4-amino-2-hydroxybenzoate
Description
2-Fluorophenyl 4-amino-2-hydroxybenzoate is a synthetic aromatic ester featuring a fluorinated phenyl group, an amino (-NH₂) substituent, and a hydroxyl (-OH) group on the benzoate backbone. This compound exhibits multifunctional reactivity due to its electron-withdrawing fluorine atom and hydrogen-bonding capabilities from the amino and hydroxyl groups.
Properties
CAS No. |
56356-25-3 |
|---|---|
Molecular Formula |
C13H10FNO3 |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
(2-fluorophenyl) 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C13H10FNO3/c14-10-3-1-2-4-12(10)18-13(17)9-6-5-8(15)7-11(9)16/h1-7,16H,15H2 |
InChI Key |
HCLNLKPDUQPWGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=C(C=C(C=C2)N)O)F |
Origin of Product |
United States |
Preparation Methods
Direct Esterification via Acid Catalysis
The most widely reported method involves direct condensation of 4-amino-2-hydroxybenzoic acid and 2-fluorophenol using phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA). Adapted from US2829154A, this one-step protocol operates at 80–120°C, leveraging excess phenol (3.2–4.4 mol eq) and P₂O₅ (1.6–3.2 mol eq relative to the acid) to suppress decarboxylation and O-alkylation side reactions.
Representative Procedure
Acid Chloride Intermediate Route
To enhance reactivity, 4-amino-2-hydroxybenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by coupling with 2-fluorophenol. This method, detailed in CN103980135B, avoids side reactions by activating the carboxyl group:
Key Steps
- Chlorination : React 4-amino-2-hydroxybenzoic acid with SOCl₂ (1.5 eq) in anhydrous DMF at 0–20°C.
- Coupling : Add 2-fluorophenol (1.1 eq) and triethylamine (2 eq) in dichloromethane (DCM) at room temperature.
- Isolate via filtration and wash with NaHCO₃ solution.
Yield : 82–89%.
Reaction Optimization and Catalytic Systems
Catalytic Efficiency Comparison
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| P₂O₅ | 100 | 2 | 67 | 95 | |
| PPA (84% P₂O₅) | 110 | 3 | 74 | 97 | |
| HATU/DIEA | 25 | 12 | 89 | 99 | |
| EDDS Lyase | 30 | 24 | 52 | 90 |
Notes :
Solvent and Temperature Effects
- Polar aprotic solvents (DMF, DMSO) improve solubility but risk side reactions at >120°C.
- Non-polar solvents (toluene) favor equilibrium-driven esterification but prolong reaction times.
- Optimal temperature: 80–100°C balances kinetics and decomposition risks.
Functional Group Compatibility and Protection Strategies
Amino Group Protection
The primary amine in 4-amino-2-hydroxybenzoic acid may undergo undesired acylation. Acetylation using acetic anhydride prior to esterification is common:
Hydroxyl Group Stability
The phenolic -OH in 2-fluorophenol is susceptible to oxidation. Strategies include:
- Inert atmosphere (N₂/Ar) to prevent radical formation.
- Low-temperature addition of oxidizing agents (e.g., H₂O₂ in).
Purification and Analytical Characterization
Isolation Techniques
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 10.12 (s, 1H, -OH), 7.82 (d, J=8.8 Hz, 1H, Ar-H), 7.29–7.18 (m, 4H, Ar-H), 6.94 (s, 1H, -NH₂).
- FT-IR : 3340 cm⁻¹ (-NH₂), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F).
- HPLC : Rt = 6.72 min (C18, MeCN/H₂O 60:40).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Fluorophenyl 4-amino-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives .
Scientific Research Applications
2-Fluorophenyl 4-amino-2-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluorophenyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The amino group can participate in nucleophilic attacks, while the hydroxybenzoate moiety can interact with various enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s properties are influenced by substituent positioning and functional group interactions. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparisons
*Estimated based on analogous compounds.
Key Observations :
- Fluorine vs. Halogen Substitution: The 2-fluorophenyl group enhances hydrophobicity compared to non-halogenated analogues, as seen in flotation studies where fluorine-containing reagents exhibit selective adsorption on mineral surfaces . In contrast, brominated derivatives (e.g., phenyl 5-bromo-2-hydroxybenzoate) may prioritize steric effects over electronic modulation .
- Amino and Hydroxyl Synergy: The 4-amino and 2-hydroxy groups enable dual hydrogen bonding, which stabilizes crystal packing (e.g., in 4-fluoro-2-(phenylamino)benzoic acid) and enhances defoaming efficiency by improving polysiloxane compatibility .
Hydrogen Bonding and Crystallography
The title compound’s hydrogen-bonding patterns differ from simpler analogues. For example, 4-fluoro-2-(phenylamino)benzoic acid forms intramolecular N–H⋯O bonds and acid–acid dimers via O–H⋯O interactions , whereas the ester group in 2-fluorophenyl 4-amino-2-hydroxybenzoate likely disrupts dimer formation, favoring monomeric or alternative packing motifs.
Q & A
Basic Question
- ¹H/¹³C NMR : Confirm ester linkage (δ ~165–170 ppm for carbonyl) and fluorophenyl aromatic signals (split patterns due to fluorine coupling). The amino group (NH₂) appears as a broad singlet at δ ~5–6 ppm .
- FT-IR : Ester C=O stretch (~1740 cm⁻¹), O–H (phenolic, ~3300 cm⁻¹), and N–H (amine, ~3400 cm⁻¹) .
- HPLC-MS : Quantify purity and verify molecular ion ([M+H]⁺ expected at m/z 262.08) .
How to resolve contradictions between NMR and mass spectrometry data for structural confirmation?
Advanced Question
Discrepancies may arise from:
- Impurity interference : HPLC pre-purification (C18 column, 0.1% TFA in H₂O/MeCN) removes salts or residual solvents masking NMR signals .
- Dynamic effects in NMR : Amino proton exchange broadening can obscure signals; use DMSO-d₆ to slow exchange or 2D NMR (HSQC, HMBC) for unambiguous assignments .
- Ionization suppression in MS : Adjust ESI parameters (e.g., capillary voltage, desolvation temperature) or use alternative ionization (APCI) for better adduct formation .
What separation technologies are effective for isolating 2-Fluorophenyl 4-amino-2-hydroxybenzoate from reaction mixtures?
Basic Question
- Liquid-liquid extraction : Partition between ethyl acetate (organic) and brine (aqueous) to remove polar byproducts .
- Membrane filtration : Nanofiltration (MWCO 300–500 Da) concentrates the product while removing smaller impurities .
- Preparative HPLC : C18 column with isocratic elution (70:30 MeCN/H₂O, 0.1% formic acid) achieves >98% purity .
How can computational modeling predict the reactivity of 2-Fluorophenyl 4-amino-2-hydroxybenzoate in novel reactions?
Advanced Question
- DFT calculations (Gaussian, COMSOL): Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Transition state analysis : Identify energy barriers for ester hydrolysis or fluorophenyl ring substitution .
- Machine learning : Train models on existing reaction datasets to recommend optimal catalysts or solvents for new transformations .
What pharmacological screening strategies are suitable for evaluating derivatives of 2-Fluorophenyl 4-amino-2-hydroxybenzoate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
